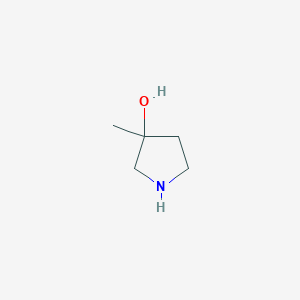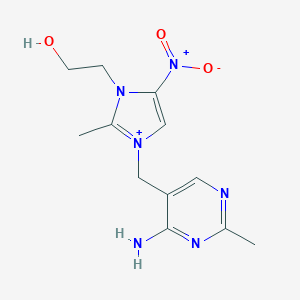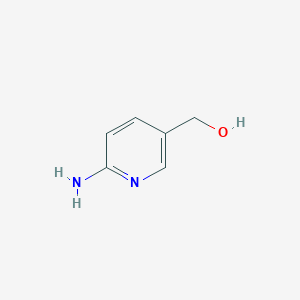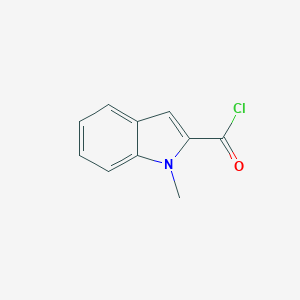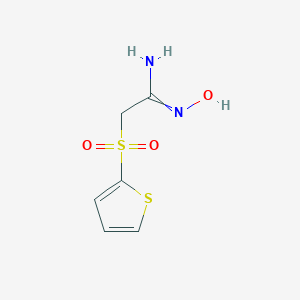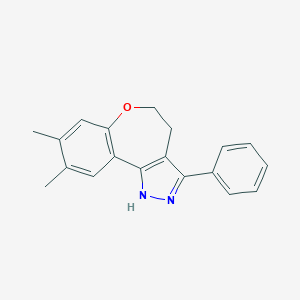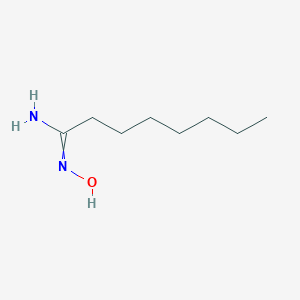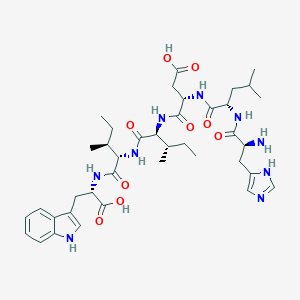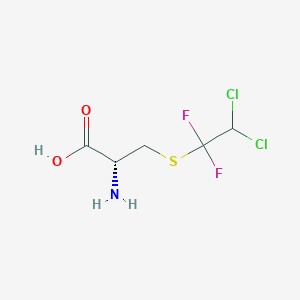
S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine (DCVC) is a chemical compound that belongs to the family of halogenated aliphatic compounds. DCVC is a metabolite of 1,1,2,2-tetrachloroethane (TCE), which is a common environmental contaminant. DCVC is of significant interest to scientists due to its potential health effects and its role in the metabolism of TCE.
Mecanismo De Acción
S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine exerts its toxic effects by binding to proteins and disrupting their function. S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine binds to proteins through a process called S-alkylation, which involves the addition of the S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine molecule to the thiol group of cysteine residues in proteins. This results in the formation of S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine-protein adducts, which can lead to protein dysfunction and cell death.
Efectos Bioquímicos Y Fisiológicos
S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine has been shown to cause liver and kidney damage in animal studies. S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine-induced liver damage is characterized by the formation of necrotic lesions and the elevation of liver enzymes. S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine-induced kidney damage is characterized by the formation of tubular casts and the elevation of blood urea nitrogen levels. S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine has also been shown to cause oxidative stress and inflammation in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine is a useful tool for studying the metabolism of TCE and the role of GST in the detoxification of TCE. S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine is also a useful biomarker for assessing TCE exposure. However, S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine has limitations as a tool for studying the toxicity of TCE, as it is not the only toxic metabolite of TCE, and its toxicity may not accurately reflect the toxicity of TCE as a whole.
Direcciones Futuras
Future research on S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine should focus on its role in the toxicity of TCE and its potential health effects. Further studies are needed to determine the mechanisms by which S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine exerts its toxic effects and to identify biomarkers of S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine-induced toxicity. Future research should also focus on the development of new methods for detecting S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine and other TCE metabolites in biological samples.
Métodos De Síntesis
S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine is synthesized by the reaction of TCE with L-cysteine in the presence of glutathione S-transferase (GST). GST is an enzyme that plays a crucial role in the metabolism of xenobiotics, including TCE. The reaction between TCE and L-cysteine results in the formation of S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine, which is then excreted in the urine.
Aplicaciones Científicas De Investigación
S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine has been extensively studied in scientific research due to its potential health effects and its role in the metabolism of TCE. S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine is used as a biomarker for TCE exposure, and its levels in urine are used to assess the extent of TCE exposure. S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine is also used as a tool to study the metabolism of TCE and the role of GST in the detoxification of TCE.
Propiedades
Número CAS |
124076-67-1 |
|---|---|
Nombre del producto |
S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine |
Fórmula molecular |
C5H7Cl2F2NO2S |
Peso molecular |
254.08 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(2,2-dichloro-1,1-difluoroethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C5H7Cl2F2NO2S/c6-4(7)5(8,9)13-1-2(10)3(11)12/h2,4H,1,10H2,(H,11,12)/t2-/m0/s1 |
Clave InChI |
ILJRPHVFFPPMOZ-REOHCLBHSA-N |
SMILES isomérico |
C([C@@H](C(=O)O)N)SC(C(Cl)Cl)(F)F |
SMILES |
C(C(C(=O)O)N)SC(C(Cl)Cl)(F)F |
SMILES canónico |
C(C(C(=O)O)N)SC(C(Cl)Cl)(F)F |
Sinónimos |
DCDFE-Cys S-(2,2-dichloro-1,1-difluoroethyl)cysteine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B50419.png)
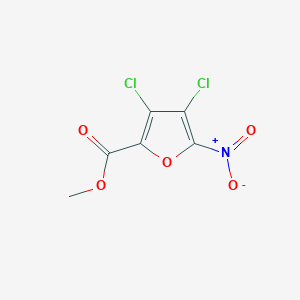
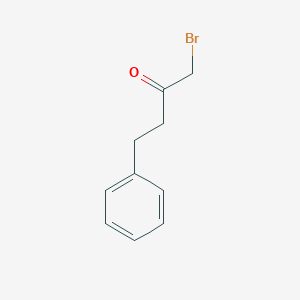
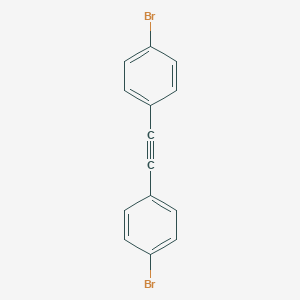
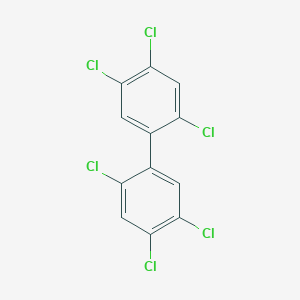
![7-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)-1-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroxyoctan-4-one](/img/structure/B50432.png)
